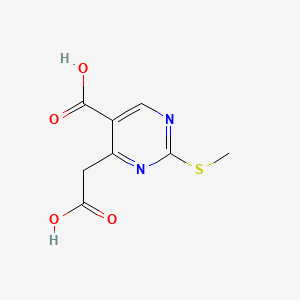
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a carboxyl group, a methylthio group, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-thiouracil with methyl iodide to introduce the methylthio group, followed by carboxylation to introduce the carboxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid involves its interaction with specific molecular targets. The carboxyl and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxy-2-thiouracil: Lacks the methylthio group but shares the carboxyl and pyrimidine structure.
2-Methylthio-4-pyrimidinecarboxylic acid: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C8H8N2O4S |
|---|---|
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
4-(carboxymethyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4S/c1-15-8-9-3-4(7(13)14)5(10-8)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
ZMBWXLIYCHLJJB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















